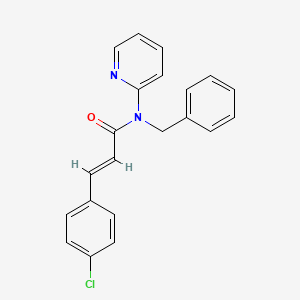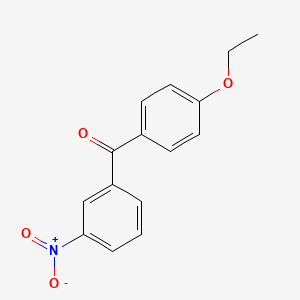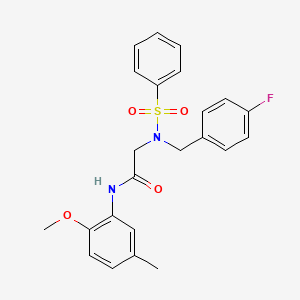
2-cyano-N-(4-fluorophenyl)-3-(1H-indol-3-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-(4-fluorophenyl)-3-(1H-indol-3-yl)acrylamide is a synthetic compound that has attracted significant attention in scientific research due to its potential therapeutic applications. The compound is a member of the acrylamide family and is commonly referred to as CFIA. CFIA has been shown to exhibit potent anti-cancer properties and has been the subject of numerous studies aimed at understanding its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of CFIA is not fully understood, but studies have suggested that the compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. CFIA has been shown to inhibit the activity of a protein called STAT3, which is involved in the regulation of cell growth and survival. Inhibition of STAT3 activity has been shown to induce apoptosis in cancer cells and inhibit their growth.
Biochemical and Physiological Effects:
CFIA has been shown to exhibit potent anti-cancer properties, but its effects on normal cells are not well understood. Studies have suggested that CFIA may have a selective effect on cancer cells, leaving normal cells relatively unaffected. However, further studies are needed to fully understand the biochemical and physiological effects of CFIA on normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
CFIA has several advantages for use in lab experiments. The compound is relatively easy to synthesize and can be obtained in high yields and purity. CFIA is also stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, CFIA also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for research on CFIA. One area of interest is the development of more potent and selective analogs of CFIA that may exhibit improved anti-cancer properties. Another area of interest is the development of new therapeutic strategies that combine CFIA with other anti-cancer agents to enhance its efficacy. Finally, further studies are needed to fully understand the mechanism of action of CFIA and its potential effects on normal cells.
Méthodes De Synthèse
The synthesis of CFIA involves the reaction of 4-fluoroaniline with indole-3-carboxaldehyde to form the intermediate 4-fluoroindole-3-carboxaldehyde. The intermediate is then reacted with cyanoacetamide to form the final product, CFIA. The synthesis of CFIA is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity.
Applications De Recherche Scientifique
CFIA has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound has been shown to exhibit potent anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. CFIA has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
(E)-2-cyano-N-(4-fluorophenyl)-3-(1H-indol-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O/c19-14-5-7-15(8-6-14)22-18(23)12(10-20)9-13-11-21-17-4-2-1-3-16(13)17/h1-9,11,21H,(H,22,23)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNBBKOBVSIEOD-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(4-fluorophenyl)-3-(1H-indol-3-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5805430.png)

![2-(4-chlorophenoxy)-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5805444.png)
![2-amino-4-(2,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5805452.png)







![3-phenyl-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B5805508.png)

![{2-[(2-furylmethylene)hydrazono]-4-oxo-3-phenyl-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B5805528.png)